molecular formula C21H28N2O4 B4647863 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea

Cat. No. B4647863
M. Wt: 372.5 g/mol
InChI Key: PGNJPBRSRULCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most common active ingredient in insect repellents.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other hosts. It may also interfere with the insects' feeding behavior and disrupt their nervous system.
Biochemical and Physiological Effects:
N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been shown to have low toxicity in humans and other mammals. It is metabolized by the liver and excreted in the urine. However, some studies have suggested that N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea may have neurotoxic effects in certain animal models.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea is a widely used and effective insect repellent, making it a valuable tool for researchers studying insect behavior and insect-borne diseases. However, its use in lab experiments may be limited by its potential neurotoxic effects and its potential to interfere with other experimental manipulations.

Future Directions

1. Development of new insect repellents with improved safety and efficacy.
2. Investigation of the neurotoxic effects of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea and other insect repellents.
3. Development of new methods for studying insect behavior and insect-borne diseases.
4. Investigation of the ecological impact of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea and other insect repellents on non-target species.
5. Development of new methods for delivering insect repellents, such as slow-release formulations or transdermal patches.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It is also effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.

properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-4-25-18-10-8-17(9-11-18)23-21(24)22-14-13-16-7-12-19(26-5-2)20(15-16)27-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJPBRSRULCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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